molecular formula C23H19N3O4S B266548 1-(4-Isopropoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Isopropoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer B266548
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: NEFRKZXLXSYFOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Isopropoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as IMD-0354, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromenopyrroles and has been found to exhibit anti-inflammatory and anti-tumor properties.

Wirkmechanismus

1-(4-Isopropoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of IKKβ, a kinase that is involved in the activation of NF-κB. Inhibition of IKKβ activity by this compound prevents the phosphorylation and subsequent degradation of IκBα, a protein that inhibits the activity of NF-κB. This results in the inhibition of NF-κB activity and subsequent reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to modulate the activity of various signaling pathways that are involved in the regulation of cell growth and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Isopropoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for use in lab experiments. It is a highly specific inhibitor of IKKβ and does not affect the activity of other kinases. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it an ideal candidate for in vivo studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to prepare stock solutions. In addition, this compound has a short half-life in vivo, which can limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 1-(4-Isopropoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is the development of more potent and selective inhibitors of IKKβ. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound.

Synthesemethoden

1-(4-Isopropoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-isopropoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-methylthiazole to form the corresponding amide. The amide is then subjected to a series of reactions that involve the use of various reagents such as sodium ethoxide, chloroacetyl chloride, and sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(4-Isopropoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. Inhibition of NF-κB activity by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Eigenschaften

Molekularformel

C23H19N3O4S

Molekulargewicht

433.5 g/mol

IUPAC-Name

7-methyl-1-(4-propan-2-yloxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O4S/c1-12(2)29-15-7-5-14(6-8-15)19-18-20(27)16-10-13(3)4-9-17(16)30-21(18)22(28)26(19)23-25-24-11-31-23/h4-12,19H,1-3H3

InChI-Schlüssel

NEFRKZXLXSYFOY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC=C(C=C5)OC(C)C

Kanonische SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC=C(C=C5)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.